molecular formula C22H16N2OS B15163434 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one CAS No. 194278-57-4

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one

Cat. No.: B15163434
CAS No.: 194278-57-4
M. Wt: 356.4 g/mol
InChI Key: QPSKAGLQXRFVHO-UHFFFAOYSA-N
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Description

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one is a complex organic compound that features a benzimidazole moiety linked to a diphenylprop-2-en-1-one structure via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one typically involves a multi-step process. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with an appropriate aldehyde, such as 4-fluorobenzaldehyde, in a solvent like dimethyl sulfoxide (DMSO) to yield an intermediate compound . This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Mechanism of Action

The mechanism of action of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one is unique due to its combination of the benzimidazole moiety with a diphenylprop-2-en-1-one structure

Properties

CAS No.

194278-57-4

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H16N2OS/c25-21(17-11-5-2-6-12-17)20(15-16-9-3-1-4-10-16)26-22-23-18-13-7-8-14-19(18)24-22/h1-15H,(H,23,24)

InChI Key

QPSKAGLQXRFVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3

Origin of Product

United States

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